molecular formula C10H9BrO3 B1396593 Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate CAS No. 252921-20-3

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B1396593
CAS No.: 252921-20-3
M. Wt: 257.08 g/mol
InChI Key: PAPUUEVLPSGGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate” is a chemical compound with the CAS Number: 252921-20-3 . It is a beige solid and is used for pharmaceutical testing .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various strategies. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular weight of “this compound” is 257.08 . The exact molecular structure would require more specific information or advanced analytical techniques to determine.


Physical and Chemical Properties Analysis

“this compound” is a beige solid . It should be stored at room temperature .

Scientific Research Applications

Synthesis of Natural Products and Novel Compounds

Researchers have developed methods for synthesizing naturally occurring compounds and novel derivatives, leveraging Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate as a precursor or intermediary. For instance, the first synthesis of (±)-epi-conocarpan was achieved via key intermediates synthesized from commercially available 5-bromo-2-hydroxyacetophenone, demonstrating the compound's utility in synthesizing natural products (Shi-Long Zheng et al., 2003). Similarly, novel synthesis methods for derivatives with potential analgesic properties and the preparation of antimicrobial agents have been described, highlighting the compound's versatility in medicinal chemistry research (H. Choi et al., 1993).

Development of Pharmaceutical Intermediates

Research has also focused on utilizing this compound for developing intermediates for pharmaceutical applications. A notable example includes the synthesis of intermediates for constructing complex molecular structures found in antibiotics, showcasing the compound's role in advancing antibiotic research (K. V. Laak et al., 1989).

Advanced Organic Synthesis Techniques

Further applications include the development of advanced organic synthesis techniques, such as the efficient synthesis of α-aminopyrrole derivatives through a strategy involving isoxazole intermediates, demonstrating the compound's relevance in facilitating novel organic synthesis methodologies (E. Galenko et al., 2019).

Novel Reaction Methodologies

Additionally, the compound has been utilized in the exploration of novel reaction methodologies, such as the asymmetric synthesis of neolignans and the development of metal(II) complexes with Schiff bases for potential use in transfer hydrogenation and other catalytic processes, highlighting its utility in catalysis research (K. Buldurun et al., 2019).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H320, H335 . The precautionary statements associated with the compound are P261, P302+P352, P280, P305 +P351+P338 .

Future Directions

Benzofuran compounds, including “Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on developing general protocols for the synthesis of these compounds and exploring their full therapeutic potential .

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interactions between this compound and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition or activation, which in turn affects cellular processes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate signaling pathways involved in cell growth and apoptosis . This compound may also alter gene expression patterns, leading to changes in protein synthesis and cellular functions. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also interact with transcription factors, thereby influencing gene expression . The binding interactions and subsequent changes in enzyme activity and gene expression contribute to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular functions, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-tumor or anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including organ toxicity or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The metabolic pathways of benzofuran derivatives often involve oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which may contribute to the overall biological activity of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound may be transported across cell membranes through active or passive transport mechanisms, and its distribution within tissues can affect its overall biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . The subcellular localization of benzofuran derivatives can affect their interactions with biomolecules and their overall biological effects.

Properties

IUPAC Name

methyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPUUEVLPSGGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.